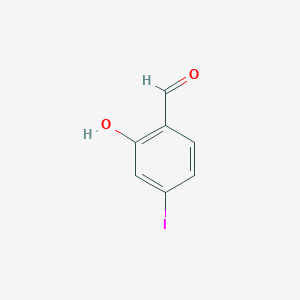

2-Hydroxy-4-iodobenzaldehyde

Descripción

Contextualization within Halogenated Benzaldehydes

2-Hydroxy-4-iodobenzaldehyde belongs to the broader class of halogenated benzaldehydes. These are derivatives of benzaldehyde (B42025) where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms such as fluorine, chlorine, bromine, or iodine. mdpi.com This substitution significantly alters the electronic and steric properties of the molecule, influencing its chemical reactivity and physical characteristics. mdpi.com

Halogenated benzaldehydes are recognized for their unique chemical properties, which make them valuable intermediates in the production of pharmaceuticals, pesticides, and dyes. mdpi.comnih.gov The presence of a halogen atom can increase the reactivity of the aromatic ring, providing a site for further chemical transformations. mdpi.com The specific position and type of halogen have a profound effect on the compound's behavior, making each halogenated benzaldehyde a distinct entity for research and application.

Significance in Organic Synthesis and Medicinal Chemistry Research

The primary significance of this compound in the research sphere lies in its role as a versatile intermediate for the synthesis of more complex molecules. cymitquimica.com It serves as a foundational organic building block for constructing a variety of compounds. cymitquimica.combldpharm.com

In the field of medicinal chemistry, it is used in the preparation of diverse pharmacologically active agents. cymitquimica.com A notable application is its use as an intermediate in the synthesis of compounds for the preparation of anti-B7-H3 antibodies, which are investigated in cancer research. cymitquimica.com The dual reactivity of the hydroxyl and aldehyde groups, combined with the potential for the iodine atom to participate in coupling reactions, makes it a strategic starting material for creating intricate molecular architectures.

Historical Perspective of Relevant Analogues in Chemical Literature

The use of halogenated aromatic compounds in medicine has a significant history. For instance, the introduction of a chlorine atom at the 7-position of the quinoline (B57606) core was a crucial feature for the antimalarial activity of chloroquine. lu.se Studies on related structures showed that substituting with other halogens like bromine and iodine at this position also resulted in high antimalarial activity, highlighting the established role of halogens in modulating the biological properties of organic molecules. lu.se

The use of iodine as a catalyst and reagent in organic synthesis also has a long history. For example, iodine-catalyzed aromatization has been a key step in the synthesis of complex natural products. mdpi.com This historical context of leveraging halogenation and iodine's reactivity provides a backdrop for understanding the utility of specific iodinated compounds like this compound in modern synthetic chemistry. The development of metallodrugs, which sometimes involves ligands derived from compounds like salicylaldehydes, further illustrates the long-standing exploration of substituted aromatic compounds in medicine. nih.gov

Current Research Landscape and Emerging Trends

The current research landscape continues to find new and efficient uses for halogenated intermediates like this compound. An emerging trend is the development of one-pot sequential reactions that combine multiple catalytic systems to build molecular complexity rapidly. For example, recent studies have demonstrated strategies that combine organocatalysis and iodine catalysis for the synthesis of complex chiral molecules. acs.org

Furthermore, the fundamental interactions involving halogen atoms are a subject of intense study. The concept of "halogen bonding," where a halogen atom acts as an electrophilic species, is being exploited as a catalytic strategy. Research into using catalysts like carbon tetrabromide (CBr₄) to activate aldehydes for carbon-carbon bond formation highlights this trend. organic-chemistry.org This approach, which avoids metals and harsh conditions, represents a move towards more sustainable and selective chemical synthesis. organic-chemistry.org These advanced catalytic methods underscore the ongoing evolution of how researchers utilize the unique properties of halogenated compounds.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-iodosalicylaldehyde |

| Benzaldehyde |

| Chloroquine |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUMRAVJDXWXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593014 | |

| Record name | 2-Hydroxy-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38170-02-4 | |

| Record name | 2-Hydroxy-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Hydroxy 4 Iodobenzaldehyde

Established Synthetic Routes to 2-Hydroxy-4-iodobenzaldehyde

The traditional synthesis of this compound relies on well-documented organic reactions, often involving multiple steps to ensure the correct placement of the iodo and aldehyde functional groups on the benzene (B151609) ring.

Direct Iodination Strategies

Direct iodination of salicylaldehyde (B1680747), the non-iodinated parent molecule, is generally not a viable route for synthesizing this compound. The powerful ortho, para-directing effect of the hydroxyl group, which is an activating group, combined with the meta-directing and deactivating nature of the aldehyde group, typically leads to iodination at the C5 position. For instance, the iodination of salicylaldehyde with iodine monochloride in glacial acetic acid yields 5-iodo-2-hydroxybenzaldehyde. conicet.gov.ar Achieving substitution at the C4 position requires starting with a precursor that directs the incoming electrophile or functional group to the desired location.

Multi-step Synthesis via Precursors and Intermediates

Given the challenges of direct iodination, multi-step sequences starting from carefully chosen precursors are the most common methods for preparing this compound.

One effective route begins with methyl 4-iodosalicylate. This intermediate undergoes a two-step process to yield the target aldehyde. First, the ester is reduced to the corresponding benzyl (B1604629) alcohol, 2-hydroxy-4-iodobenzyl alcohol, using a reducing agent like lithium aluminium hydride. Subsequently, the alcohol is oxidized to the final aldehyde product using an oxidizing agent such as manganese dioxide. conicet.gov.ar

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Reduction | Methyl 4-iodosalicylate | Lithium aluminium hydride | 2-Hydroxy-4-iodobenzyl alcohol | N/A |

| 2. Oxidation | 2-Hydroxy-4-iodobenzyl alcohol | Manganese dioxide | This compound | N/A |

Another established pathway involves the formylation of 3-iodophenol (B1680319). chemsrc.com Reactions such as the Reimer-Tiemann or Vilsmeier-Haack reaction can introduce an aldehyde group onto the phenol (B47542) ring. The hydroxyl group of 3-iodophenol directs the formylation primarily to the ortho position (C2), resulting in the formation of this compound.

| Reaction Type | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Reimer-Tiemann Reaction | 3-Iodophenol | Chloroform (CHCl₃), a strong base (e.g., NaOH) | This compound |

| Vilsmeier-Haack Reaction | 3-Iodophenol | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | This compound |

Regioselective Functionalization Approaches

Regioselectivity is the cornerstone of a successful synthesis for this compound. The methods described above are inherently regioselective. The synthesis from methyl 4-iodosalicylate achieves the desired isomer because the starting material is already halogenated at the correct position. conicet.gov.ar

Similarly, the formylation of 3-iodophenol is a regioselective functionalization where the existing substituents dictate the position of the new functional group. The strong directing effect of the hydroxyl group ensures the aldehyde is introduced at the C2 position, ortho to the hydroxyl group and meta to the iodine, thus yielding the desired 2,4-substitution pattern. chemsrc.comresearchgate.net The use of precursors where the substitution pattern is already defined is a key strategy to avoid the formation of unwanted isomers and simplify purification processes.

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methods. While specific research on green synthesis for this compound is limited, principles from related reactions offer promising future directions.

Catalytic Methods for Iodination and Aldehyde Formation

Enzymatic catalysis represents a significant advance in green chemistry for halogenation reactions. Laccase-catalyzed iodination, for example, has been shown to be an efficient and sustainable method for iodinating phenolic compounds. rsc.org This process typically uses a laccase enzyme (e.g., from Trametes versicolor), potassium iodide as the iodine source, and a mediator in an aqueous buffer solution at room temperature. rsc.org Although demonstrated on other hydroxybenzaldehyde isomers, this biocatalytic approach could potentially be adapted for the synthesis of precursors to this compound, offering a milder and more selective alternative to traditional chemical iodination. rsc.org

Palladium-catalyzed reactions, such as the Sonogashira coupling, are also pivotal in modern organic synthesis, often used in building complex molecules from iodo-substituted precursors. orientjchem.orgresearchgate.net While these are typically applications of iodo-compounds rather than methods for their synthesis, the development of new palladium catalysts for C-H activation and functionalization could one day lead to more direct catalytic routes to this compound from simpler precursors.

| Component | Function/Reagent |

|---|---|

| Enzyme | Laccase from Trametes versicolor |

| Iodine Source | Potassium Iodide (KI) |

| Mediator | ABTS diammonium salt |

| Solvent System | Acetate buffer with DMSO as co-solvent |

| Conditions | Room temperature, air bubbling |

Solvent-Free and Sustainable Synthetic Protocols

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and environmental impact. Mechanochemistry, which involves reactions induced by mechanical force such as grinding, is a prominent solvent-free technique. researchgate.net It has been successfully applied to the synthesis of Schiff bases from various aldehydes and amines by simply grinding the solid reactants together, often resulting in high yields without the need for any solvent. researchgate.net This approach could be envisioned for derivatization reactions of this compound.

The enzymatic methods discussed previously also align with sustainable protocols. rsc.org These reactions are conducted in water, a benign solvent, under mild temperature and pH conditions, and the catalyst (the enzyme) is biodegradable. rsc.org The pursuit of such biocatalytic and solvent-minimized pathways is a continuing goal in the synthesis of fine chemicals like this compound.

Biocatalytic Pathways

While traditional chemical synthesis methods are more commonly documented for this compound, the field of biocatalysis presents intriguing, albeit less explored, avenues for its production. Biocatalysis employs enzymes, nature's catalysts, to carry out chemical transformations, often with high selectivity and under mild conditions.

One potential biocatalytic approach involves the use of laccase enzymes. rsc.orgrsc.org Laccases, in the presence of a mediator like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), can catalyze the iodination of phenolic compounds using potassium iodide (KI) as the iodine source and molecular oxygen as the oxidant. rsc.org This method has been successfully applied to various p-substituted phenols. rsc.orgrsc.org The proposed mechanism suggests that the laccase oxidizes the mediator, which in turn facilitates the in-situ generation of molecular iodine, the electrophile required for aromatic substitution. rsc.org The regioselectivity of this enzymatic iodination is governed by the directing effects of the substituents on the phenol ring. rsc.org

Another theoretical biocatalytic route could involve enzymes from degradation pathways, such as the trans-o-hydroxybenzylidenepyruvate hydratase-aldolase from Pseudomonas putida. thieme-connect.comcsic.es This enzyme is involved in a retro-aldol reaction that produces 2-hydroxybenzaldehyde. thieme-connect.com While not a direct pathway to the iodinated derivative, it highlights the potential for enzymatic synthesis of the parent aldehyde, which could then be subjected to a subsequent iodination step, possibly also enzyme-catalyzed.

Further research into identifying or engineering specific enzymes, such as haloperoxidases, could lead to more direct and efficient biocatalytic methods for producing this compound.

Reaction Mechanism Elucidation in Synthesis

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is paramount for optimizing reaction conditions and achieving high yields and purity.

Detailed Mechanistic Studies of Key Transformation Steps

The primary transformation in the synthesis of this compound is the electrophilic aromatic iodination of a salicylaldehyde precursor. The mechanism proceeds through several key steps:

Generation of the Electrophile: An iodinating agent, such as iodine monochloride (ICl) or molecular iodine (I₂) activated by an oxidizing agent, is required to generate a potent electrophile (I⁺).

Electrophilic Attack: The electron-rich aromatic ring of the salicylaldehyde derivative attacks the electrophilic iodine. The hydroxyl (-OH) group is a strong activating and ortho-, para-directing group, while the aldehyde (-CHO) group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group directs the incoming iodine to the positions ortho and para to it. In the case of 2-hydroxybenzaldehyde, this would be the 3, 5, and para positions. To achieve specific 4-position iodination, starting with 2-hydroxybenzaldehyde, a protection-deprotection strategy might be necessary to control regioselectivity. However, if starting with a precursor where the 4-position is the most activated available site, direct iodination is feasible.

Sigma Complex Formation: The electrophilic attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom that has been iodinated, restoring the aromaticity of the ring and yielding the final product.

Recent studies have also explored the role of iodanyl radicals in aerobic hypervalent iodine chemistry, which could present alternative mechanistic pathways for iodination reactions under specific conditions. acs.org

Purification and Isolation Techniques for this compound

Following chemical synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and reagents. Effective purification and isolation are critical to obtaining this compound of high purity.

Table 1: Common Purification Techniques for this compound

| Purification Technique | Description | Key Considerations |

|---|---|---|

| Column Chromatography | A widely used technique to separate components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase (eluent). | The choice of eluent system (e.g., ethyl acetate/hexane) is crucial for effective separation. Monitoring fractions by Thin Layer Chromatography (TLC) is standard practice. |

| Recrystallization | This method involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. | The selection of an appropriate solvent or solvent system (e.g., ethanol/water) is critical for obtaining high purity crystals. |

| Washing/Extraction | The reaction mixture can be washed with aqueous solutions to remove inorganic salts and water-soluble impurities. Unreacted iodine can be removed by washing with a sodium bisulfite or sodium thiosulfate (B1220275) solution. rsc.org Liquid-liquid extraction is then used to separate the product into an organic solvent. | The pH of the aqueous phase may need to be adjusted to ensure the product remains in the organic layer. |

The purity of the final isolated product is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination. bldpharm.comambeed.com

Chemical Reactivity and Derivatization of 2 Hydroxy 4 Iodobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a carbonyl (C=O) moiety, where the carbon atom is electrophilic due to the higher electronegativity of the oxygen atom. lnct.ac.in This polarization makes the aldehyde group susceptible to a variety of chemical transformations.

Oxidation Reactions and Products

The aldehyde group of 2-Hydroxy-4-iodobenzaldehyde can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. The product of this reaction is 2-hydroxy-4-iodobenzoic acid.

Table 1: Oxidation of this compound

| Reactant | Product |

|---|

Reduction Reactions and Products

The aldehyde group can be reduced to a primary alcohol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. The resulting product is (2-hydroxy-4-iodophenyl)methanol.

Table 2: Reduction of this compound

| Reactant | Product |

|---|

Condensation Reactions, including Imine and Hydrazone Formation

The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions involve the nucleophilic attack of the amine or hydrazine (B178648) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. For instance, the reaction of 2-hydroxy-5-iodobenzaldehyde (B156012) with 2-furanecarboxylic acid hydrazide yields N′-[(E)-2-Hydroxy-5-iodobenzylidene]furan-2-carbohydrazide monohydrate. researchgate.net Similarly, reaction with 4-hydroxybenzoic acid hydrazide produces (E)-4-Hydroxy-N′-(2-hydroxy-5-iodobenzylidene)benzohydrazide. iucr.org

Table 3: Condensation Reactions of this compound Derivatives

| Aldehyde Reactant | Amine/Hydrazine Reactant | Product |

|---|---|---|

| 2-Hydroxy-5-iodobenzaldehyde | 2-Furanecarboxylic acid hydrazide | N′-[(E)-2-Hydroxy-5-iodobenzylidene]furan-2-carbohydrazide monohydrate researchgate.net |

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is a prime target for nucleophilic attack. lnct.ac.in A general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to steric and electronic factors. libretexts.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group also contributes significantly to the chemical reactivity of this compound.

Etherification and Esterification Reactions

The phenolic hydroxyl group can undergo etherification and esterification reactions. Etherification involves the reaction of the phenoxide ion (formed by deprotonation of the hydroxyl group) with an alkyl halide to form an ether. Esterification can be achieved by reacting the phenol (B47542) with an acid chloride or anhydride. For example, the phenolic hydroxyl group can undergo intramolecular re-esterification. acs.orgnih.gov

Hydrogen Bonding Interactions

The presence of a hydroxyl group ortho to the aldehyde group in this compound and its derivatives is a classic motif for the formation of strong intramolecular hydrogen bonds. This interaction significantly influences the molecule's conformation and reactivity.

In derivatives of 2-hydroxybenzaldehydes, such as Schiff bases, a strong intramolecular hydrogen bond typically forms between the phenolic hydrogen and the imine nitrogen (O-H···N). iucr.orgiucr.orgiucr.org This interaction creates a stable six-membered ring, referred to as an S(6) ring motif, which locks the molecule into a specific conformation. iucr.org For example, in (E)-2-(2-Hydroxy-5-iodobenzylidene)hydrazinecarboxamide, an intramolecular O-H···N hydrogen bond is a key structural feature. iucr.org The energy of these intramolecular hydrogen bonds can be estimated using various methods, including calculations based on the 'hb and out' model, which compares the energy of the hydrogen-bonded conformer with a hypothetical open form. mdpi.com Studies on various o-hydroxy aromatic aldehydes show that factors like steric compression and the electronic nature of other ring substituents can modulate the strength of this hydrogen bond. mdpi.commdpi.com

In the solid state, derivatives can also participate in intermolecular hydrogen bonding. Methyl 2-hydroxy-4-iodobenzoate, a related compound, exhibits both an intramolecular hydrogen bond and intermolecular hydrogen bonds, which lead to the formation of centrosymmetric dimers in its crystal structure. nih.gov

Table 1: Hydrogen Bonding in this compound Derivatives

| Derivative Type | Interaction | Description | Reference |

|---|---|---|---|

| Schiff Bases | Intramolecular O-H···N | Forms a stable six-membered S(6) ring, influencing molecular planarity and conformation. | iucr.orgiucr.orgiucr.org |

| Hydrazones | Intermolecular N-H···O | Connects molecules into larger supramolecular assemblies, such as chains or sheets. | researchgate.net |

| Benzoate Esters | Intramolecular & Intermolecular O-H···O | The same hydroxyl group can participate in both types of interactions, leading to complex crystal packing like dimer formation. | nih.gov |

Reactivity of the Iodo-Substituent

The iodine atom at the 4-position is a highly versatile functional group, primarily serving as a leaving group in various metal-catalyzed cross-coupling reactions and as a halogen bond donor.

The carbon-iodine bond is relatively weak, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) and is a powerful tool for creating biaryl structures. The iodine atom at the 4-position of the aromatic ring makes compounds like methyl 2-hydroxy-4-iodobenzoate effective substrates for Suzuki-Miyaura reactions. nih.gov The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a base. libretexts.orgresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org 4-Iodobenzaldehyde (B108471) is a common substrate for this transformation, used to synthesize various acetylenic compounds. orientjchem.orgchemicalbook.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org The reactivity order for the halide is I > Br > Cl, making iodo-substituted compounds like this compound highly suitable. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgbeilstein-journals.org

Table 2: Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or Styrenyl derivatives | nih.govlibretexts.org |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base | Arylalkynes | wikipedia.orglibretexts.orgorientjchem.org |

While aromatic rings are generally electron-rich and resist nucleophilic attack, the presence of electron-withdrawing groups can make them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The aldehyde group (-CHO) in this compound is electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this case, the iodine atom is at the para position relative to the aldehyde, making it a potential site for SNAr.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile adds to the carbon bearing the leaving group (the iodo-substituent), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized onto the electron-withdrawing group. In the second step, the leaving group (iodide) is eliminated, restoring the aromaticity of the ring. libretexts.org The reaction is favored by strong electron-withdrawing groups and good leaving groups. wikipedia.orgd-nb.info

The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region (a σ-hole) on the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom. rsc.orgbeilstein-journals.org

In the crystal structures of derivatives of iodo-substituted aromatic compounds, various halogen bonding interactions have been observed. These include I···O, I···N, and even I···I interactions. iucr.orgresearchgate.netrsc.orgnih.gov For instance, in a flavanone (B1672756) derivative synthesized from 4-iodobenzaldehyde, an I⋯O halogen bond with a distance of 3.293 Å was observed, which is shorter than the sum of the van der Waals radii and helps to form a specific packing motif in the crystal. nih.gov These interactions are directional and play a crucial role in crystal engineering and the design of supramolecular structures. nih.gov

Multi-site Reactivity and Tandem Reactions

The presence of three distinct reactive sites—the phenolic hydroxyl, the aldehyde carbonyl, and the iodo group—allows for multi-site reactivity and the design of tandem or cascade reactions. A single starting material can be sequentially or concertedly transformed into a more complex molecule in a one-pot procedure.

Synthesis of Advanced Derivatives and Analogs of this compound

The versatile reactivity of this compound makes it a key intermediate in the synthesis of a wide array of more complex molecules and advanced derivatives. cymitquimica.com

Schiff Bases and Hydrazones: The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. iucr.orgiucr.orgiucr.org These derivatives are important ligands in coordination chemistry and have been investigated for their biological activities. The synthesis is often a straightforward reaction in a solvent like ethanol. iucr.orgiucr.org

Alkynylated and Arylated Derivatives: Through Sonogashira and Suzuki reactions, the iodo group can be replaced with acetylenic or aryl moieties, respectively. A Sonogashira coupling of 4-iodobenzaldehyde with trimethylsilylacetylene, followed by desilylation, yields 4-ethynylbenzaldehyde, a versatile building block for more complex structures like triazoles. orientjchem.org

Heterocyclic Compounds: The molecule serves as a precursor for various heterocyclic systems. For example, it can be used in the Pechmann condensation to form coumarins or in other cyclization reactions to generate flavonoids, chromones, or quinazolines. nih.govambeed.com An unexpected cascade reaction involving 2-iodobenzaldehyde (B48337) has been shown to produce 3-cinnamoyl-3-hydroxyphthalide derivatives. thieme-connect.com

Table 3: Examples of Advanced Derivatives from this compound

| Derivative Class | Synthetic Reaction | Key Transformation | Reference |

|---|---|---|---|

| Schiff Bases | Condensation | C=O → C=N | iucr.orgiucr.org |

| Arylalkynes | Sonogashira Coupling | C-I → C-C≡C | wikipedia.orgorientjchem.org |

| Biaryls | Suzuki Coupling | C-I → C-Aryl | nih.govlibretexts.org |

| Phthalides | Cascade Reaction | Aldol (B89426) Addition / Rearrangement | thieme-connect.com |

| Heterocycles (e.g., Quinazolines) | Tandem Cyclization | Aldehyde participation in ring formation | nih.gov |

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy of 2-Hydroxy-4-iodobenzaldehyde is used to determine the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aldehydic, hydroxyl, and aromatic protons.

The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group.

The hydroxyl proton (-OH) signal is also a singlet and its chemical shift can vary depending on the solvent and concentration, but for phenolic hydroxyls, it is often observed in the δ 4-7 ppm range. Intramolecular hydrogen bonding with the adjacent aldehyde group can shift this proton further downfield.

The aromatic region of the spectrum will show signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the hydroxyl, iodo, and aldehyde substituents. Based on the substitution pattern, we would expect to see three distinct signals in the aromatic region, likely between δ 6.5 and 8.0 ppm. The proton ortho to the aldehyde group and meta to the iodine would likely be the most downfield of the aromatic protons. The coupling between adjacent aromatic protons would result in doublet or doublet of doublets splitting patterns, which can be used to assign each signal to a specific proton.

A representative, though not explicitly detailed, ¹H NMR spectrum for this compound is available in chemical literature. chemicalbook.com For a closely related compound, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), the aromatic protons appear as multiplets between δ 7.0 and 7.6 ppm, the aldehyde proton as a sharp singlet at δ 9.9 ppm, and the hydroxyl proton as a sharp singlet at δ 11.07 ppm, indicating strong intramolecular hydrogen bonding. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Hydroxyl H | 5.0 - 11.0 | Singlet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and any aliphatic carbons if present.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C | 190 - 200 |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-I | 90 - 100 |

Note: These are estimated ranges and actual values would be determined experimentally.

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be particularly useful in confirming the connectivity of the aromatic protons and assigning their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are bonded. For this compound, a NOESY spectrum could show a correlation between the aldehydic proton and the proton on the adjacent aromatic carbon (at position 6), confirming their spatial proximity.

While specific 2D NMR data for this compound was not found in the performed searches, the application of these techniques is a standard procedure in the structural characterization of novel or complex organic molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3000 and 3100 cm⁻¹. The aldehydic C-H stretch gives rise to two characteristic weak bands around 2850 and 2750 cm⁻¹. pressbooks.pub

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde is expected in the region of 1650-1700 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency of this absorption compared to a non-conjugated aldehyde. For salicylaldehyde, the C=O stretch is observed around 1665 cm⁻¹. nist.gov

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

The NIST WebBook provides an IR spectrum for the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951), which shows a strong C=O stretch at approximately 1650 cm⁻¹ and a broad O-H stretch centered around 3100 cm⁻¹. nist.gov

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aldehyde (-CHO) | C-H Stretch | ~2850 and ~2750 |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1700 (strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. The selection rules for Raman are different from those of IR, meaning that some vibrations may be strong in Raman and weak in IR, and vice versa.

For this compound, the Raman spectrum would also show characteristic bands for the functional groups present. The aromatic ring vibrations often produce strong signals in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric vibrations of the molecule are generally more intense in the Raman spectrum. Due to the presence of the heavy iodine atom, a strong signal for the C-I stretching vibration would be expected at low frequencies. While no specific Raman data for this compound was found, the technique would be a valuable tool for a comprehensive vibrational analysis of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions, providing critical information about a compound's molecular weight and structure. rsc.org For the characterization of this compound, various MS techniques are employed to ensure accurate identification and purity assessment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. measurlabs.com Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios to four or more decimal places. measurlabs.com This high level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas. measurlabs.com

For this compound, HRMS provides an exact mass measurement that confirms its molecular formula, C₇H₅IO₂. The theoretical exact mass is calculated from the most abundant isotopes of its constituent elements. The experimentally determined mass from an HRMS analysis is expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm). This precise correlation provides unambiguous confirmation of the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅IO₂ |

| Theoretical Exact Mass (Monoisotopic) | 247.93343 Da nih.gov |

| Expected HRMS Result [M+H]⁺ | 248.94070 m/z |

| Expected HRMS Result [M-H]⁻ | 246.92616 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.org This method is widely used for the identification, quantification, and purification of individual components within a mixture. rsc.org

In the analysis of this compound, LC-MS would be used to separate the compound from starting materials, byproducts, or other impurities. The liquid chromatography component separates the compounds based on their physicochemical properties as they pass through a column. As the separated components elute from the column, they are introduced into the mass spectrometer. The MS detector then provides mass data for the eluting compound, confirming its identity by its mass-to-charge ratio. This provides a two-tiered confirmation—retention time from the LC and mass from the MS—enhancing the certainty of the identification. A specific method for detecting organic iodine compounds involves using LC-HRMS to screen for the iodine ion as a product, which can help identify unknown iodine-containing compounds in a complex sample. researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), also known as UHPLC-MS, is an advancement of conventional LC-MS. It utilizes chromatography columns packed with smaller particles (typically sub-2 µm), which requires operation at higher pressures. This results in significantly increased resolution, sensitivity, and speed of analysis compared to traditional HPLC.

For this compound, UPLC-MS would be the preferred method for high-throughput screening or when analyzing complex mixtures where it might be difficult to separate it from structurally similar compounds. The enhanced separation efficiency allows for better resolution of closely eluting peaks and faster analysis times, which is advantageous in process monitoring or metabolic studies. The principles of detection remain the same as in LC-MS, but the quality of the data is improved due to the superior chromatographic separation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the detailed three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Crystal Structure Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its molecular structure. By irradiating a single crystal of the compound with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the positions of individual atoms can be determined with high precision.

This analysis yields fundamental structural parameters. For an isomer, 3-Hydroxy-4-iodobenzaldehyde (B145161), X-ray analysis was noted as the ultimate proof of structure. A similar analysis for this compound would provide the data outlined in the table below. This information is crucial for confirming the connectivity of atoms and the specific isomeric form of the molecule.

| Crystallographic Parameter | Information Obtained | Significance |

|---|---|---|

| Crystal System | The geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the fundamental symmetry and shape of the unit cell. |

| Space Group | Describes the symmetry operations within the unit cell. | Provides detailed insight into the packing arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | Quantifies the size and shape of the repeating crystalline unit. |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | Allows for the complete reconstruction of the three-dimensional molecular structure. |

| Bond Lengths & Angles | Precise measurements of distances and angles between atoms. | Confirms the covalent structure and identifies any geometric strain. |

Analysis of Intermolecular Interactions in the Solid State

Beyond defining the structure of a single molecule, X-ray crystallography reveals how multiple molecules are arranged and interact within the crystal. These intermolecular interactions are crucial as they dictate the material's bulk properties, such as melting point, solubility, and stability.

For this compound, the primary intermolecular interactions expected are:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the carbonyl (C=O) oxygen of the aldehyde group is a hydrogen bond acceptor. It is highly probable that strong O-H···O=C hydrogen bonds form between adjacent molecules, linking them into chains or more complex networks.

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (like the carbonyl oxygen) on neighboring molecules. This type of interaction can play a significant role in directing the crystal packing arrangement.

π-π Stacking: The aromatic rings of adjacent molecules can interact through π-π stacking, further stabilizing the crystal lattice.

The detailed analysis of these non-covalent forces, made possible by crystallographic data, is fundamental to understanding the supramolecular chemistry of this compound and for the rational design of new materials with desired physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*. These transitions are associated with the conjugated π-system of the benzene ring and the non-bonding electrons of the oxygen atoms in the hydroxyl and carbonyl groups.

The UV-Vis spectrum of a compound is influenced by its structural features, including the nature and position of substituents on the aromatic ring, as well as the solvent in which the spectrum is recorded. While specific, detailed research findings and data tables for the UV-Vis spectroscopic characterization of this compound are not extensively available in the surveyed scientific literature, its spectral properties can be inferred by examining its structural components: a salicylaldehyde core with an iodine atom at the C4 position.

The parent compound, salicylaldehyde, typically exhibits characteristic absorption bands. For instance, studies on salicylaldehyde have reported absorption peaks around 256 nm and 325 nm. acs.org The band at the lower wavelength can be attributed to a π → π* transition within the benzene ring, while the band at the longer wavelength is likely due to an n → π* transition involving the carbonyl group, often overlapping with another π → π* transition that is influenced by intramolecular hydrogen bonding between the hydroxyl and aldehyde groups.

The introduction of a halogen substituent, such as iodine, onto the benzene ring is known to affect the electronic absorption spectrum. Halogens can act as auxochromes, which are groups that can modify the absorption of a chromophore. The iodine atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring, potentially leading to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. This is due to the extension of the conjugated system and a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Therefore, it is anticipated that the UV-Vis spectrum of this compound would display absorption maxima at wavelengths slightly longer than those observed for salicylaldehyde. The precise positions and intensities of these absorption bands would also be dependent on the polarity of the solvent used for the analysis, as solvent-solute interactions can stabilize the ground and excited states to different extents, leading to solvatochromic shifts. However, without direct experimental data, a definitive data table of its UV-Vis absorption maxima in various solvents cannot be provided.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

The structure of 2-Hydroxy-4-iodobenzaldehyde is defined by the orientation of the hydroxyl (-OH) and aldehyde (-CHO) groups relative to the benzene (B151609) ring and to each other. Theoretical calculations on similar ortho-substituted benzaldehydes reveal the existence of two primary planar conformers: syn and anti. acs.orgacs.org The syn conformation features the aldehyde C-H bond pointing towards the ortho-substituent (the hydroxyl group in this case), while in the anti conformation, the C=O bond is oriented towards the hydroxyl group.

For 2-hydroxybenzaldehyde derivatives, the syn conformer is significantly stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the aldehyde's carbonyl oxygen. acs.org This interaction typically makes the syn form the most stable conformer. acs.orgresearchgate.net The presence of the iodine atom at the C4 position is not expected to alter this preference, as it is distant from the site of intramolecular interaction. DFT geometry optimization studies on related halogenated benzaldehydes confirm that the planar conformation is the most stable, with the rotational barrier of the aldehyde group being influenced by steric and electronic effects.

Table 1: Predicted Conformational Data for this compound based on Analogous Systems

| Property | Description | Predicted Value/State | Reference Analogy |

|---|---|---|---|

| Most Stable Conformer | The lowest energy conformation of the molecule. | syn (intramolecular H-bond) | acs.org |

| Key Interaction | The dominant stabilizing force in the preferred conformer. | O-H···O=C hydrogen bond |

This table is generated based on theoretical predictions from structurally similar compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. muni.czresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, which are the most electron-rich parts of the molecule. The LUMO is anticipated to be centered on the electron-deficient aldehyde group and the aromatic ring. The presence of both the electron-donating hydroxyl group and the electron-withdrawing iodo and aldehyde groups modulates the energies of these orbitals. DFT studies on related molecules show that such substitutions can narrow the HOMO-LUMO gap compared to unsubstituted benzaldehyde (B42025), indicating increased potential for electronic excitation and reactivity. muni.cz

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Expected Localization | Role in Reactivity |

|---|---|---|

| HOMO | Benzene ring, hydroxyl oxygen | Electron donor, site of electrophilic attack |

| LUMO | Aldehyde group, benzene ring | Electron acceptor, site of nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |

This table is generated based on FMO theory and DFT studies of analogous compounds.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical calculations using methods like the Gauge-Invariant Atomic Orbital (GIAO) can accurately predict ¹H and ¹³C NMR chemical shifts. science.gov For this compound, the aldehyde proton is expected to appear at a significantly downfield chemical shift (typically δ 9.8–10.2 ppm) due to the deshielding effect of the carbonyl group. A detailed theoretical study on ortho-substituted benzaldehydes, including iodo-derivatives, investigated the one-bond spin-spin coupling constant between the formyl proton and carbon (¹JCHf). acs.orgacs.org The study found that spatial proximity between the C-H bond of the aldehyde and the ortho-substituent is a more dominant factor for this coupling constant than the electronic nature of the substituent. acs.orgacs.org

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net For this compound, the most characteristic vibrational mode would be the C=O stretching of the aldehyde group, typically observed in the range of 1680-1720 cm⁻¹. The precise frequency is influenced by the intramolecular hydrogen bond, which tends to lower the frequency compared to non-hydrogen-bonded analogs. Other key vibrations include the O-H stretch, aromatic C-C stretching, and C-I stretching modes.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can model the flexibility of the molecule, such as the rotation of the aldehyde group, and its interactions with a solvent environment. researchgate.net For polyhalogenated benzaldehydes, MD studies can reveal preferred molecular orientations and the energy barriers associated with conformational changes. A study involving a derivative of 4-Hydroxy-2-iodobenzaldehyde used MD simulations to model its binding within the active site of a purine (B94841) nucleoside phosphorylase enzyme, demonstrating the utility of this method in biological contexts. acs.org For this compound itself, MD simulations could be used to explore its solvation dynamics in various solvents and to understand how its conformational flexibility influences its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.net These models use calculated molecular descriptors (physicochemical properties, electronic descriptors, etc.) to predict the activity of new compounds. researchgate.net

QSAR studies have been successfully applied to various classes of benzaldehyde derivatives. For instance, 3D-QSAR models have been developed for benzaldehyde thiosemicarbazones as inhibitors of phenoloxidase, a key insect enzyme, suggesting potential applications in insecticide design. nih.gov Other studies have used QSAR to predict the toxicity of aromatic compounds, including benzaldehydes, to aquatic organisms. mdpi.com Given that iodinated compounds often exhibit significant biological activity, it is plausible that this compound could be included in QSAR models to predict properties such as antimicrobial, antifungal, or enzyme inhibitory activity. rsc.org The applicability of QSAR would depend on the availability of a dataset of structurally related compounds with measured biological activities.

Reaction Pathway Modeling and Transition State Calculations

DFT calculations are a powerful tool for elucidating reaction mechanisms by modeling the energy profiles of reaction pathways, including reactants, products, intermediates, and transition states.

For reactions involving this compound, theoretical modeling could be applied to various transformations. For example, DFT has been used to study the mechanism of palladium-catalyzed reactions of salicylaldehyde (B1680747) analogs (2-hydroxy benzaldehydes). nih.gov Such a study calculated the energy barriers for key steps like oxidative addition and migratory insertion, providing a detailed mechanistic picture that would be applicable to the title compound. nih.gov Similarly, the synthesis of iodinated benzaldehydes often involves electrophilic substitution. DFT could be used to model the iodination of 2-hydroxybenzaldehyde, predicting the regioselectivity by calculating the activation energies for substitution at different positions on the aromatic ring, confirming why the iodo group is directed to the C4 position (para to the activating hydroxyl group).

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The compound's structure is conducive to constructing intricate molecular frameworks. It can be utilized in reactions that form new carbon-carbon and carbon-heteroatom bonds, leading to diverse and complex chemical structures. For instance, methodologies have been developed for synthesizing seven-membered lactones through the dimerization of salicylaldehyde (B1680747) analogs, a class to which 2-Hydroxy-4-iodobenzaldehyde belongs. nih.gov This highlights its potential as a foundational element for building complex cyclic systems. nih.gov

While related compounds such as 4-iodobenzaldehyde (B108471) are documented as key starting materials in the synthesis of polycyclic estrogen receptor modulators, the specific role of this compound in creating these particular polycyclic structures is not extensively detailed in available research. guidechem.comchemicalbook.com The synthesis involving 4-iodobenzaldehyde often proceeds through reactions with reagents like tert-butyl diethylphosphonoacetate (B8399255) and lithium chloride to yield intermediates for these modulators. guidechem.comchemicalbook.com

This compound is a confirmed precursor in the synthesis of compounds with anti-estrogenic properties. nih.gov A notable example is its use in the creation of a resveratrol (B1683913) analog, (E)-2-hydroxy-4-iodobenzaldehyde O-(benzo[d] cymitquimica.comCurrent time information in Bangalore, IN.dioxol-5-ylmethyl) Oxime, referred to as RAV3. nih.gov This synthesis demonstrates the utility of this compound as a starting point for molecules designed to interact with biological pathways. The resulting compound, RAV3, was studied for its effects on breast cancer cells and its ability to impair the estrogen/estrogen receptor α pathway. nih.gov

Halogenated benzaldehydes are recognized as valuable building blocks in the development of antibacterial agents. guidechem.comrsc.org For example, 4-iodobenzaldehyde is used in the synthesis of certain antibacterial compounds. guidechem.comchemicalbook.comgoogle.com Quinolone derivatives, a significant class of antibacterial agents, can be synthesized from precursors like 2-iodobenzaldehyde (B48337). rsc.org These examples establish a precedent for using iodinated benzaldehydes in this therapeutic area.

Precursor for Bioactive Molecules and Pharmacological Agents

This compound is an established intermediate in the synthesis of a variety of pharmacological agents. cymitquimica.com Its utility extends to the preparation of complex biologics; for instance, it is used in the synthesis of anti-B7-H3 antibodies, which are investigated in cancer research. cymitquimica.com Furthermore, its role as a precursor to resveratrol analogs with anti-estrogenic activity underscores its importance in developing new bioactive molecules. nih.gov The compound's reactivity also allows it to be a starting material for potentially bioactive ε-lactones, further demonstrating its versatility in medicinal chemistry. nih.gov

Role in Material Science Research

Beyond its applications in life sciences, this compound is also utilized in the field of material science. bldpharm.com Its aromatic and functionalized structure makes it a candidate for creating novel materials with specific electronic or optical properties.

Specifically, this compound is identified as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.comamadischem.comambeed.com The development of efficient and stable materials is crucial for advancing OLED technology, and this compound serves as a building block for the larger, more complex organic molecules required for these devices. amadischem.comambeed.com

Supramolecular Assemblies and Coordination Chemistry

The unique structural characteristics of this compound, namely the presence of a hydroxyl group, an aldehyde moiety, and an iodine atom on a benzene (B151609) ring, make it a versatile building block in the fields of supramolecular chemistry and coordination chemistry. These functional groups provide multiple sites for non-covalent interactions and coordination with metal ions.

The hydroxyl and aldehyde groups can participate in the formation of Schiff bases through condensation with primary amines. mdpi.comscirp.orgmjcce.org.mk These Schiff base ligands are adept at forming stable complexes with a variety of metal ions. mdpi.comscirp.orgmjcce.org.mk The coordination typically occurs through the phenolic oxygen and the azomethine nitrogen atoms, creating a chelate ring that enhances the stability of the resulting metal complex. mdpi.comresearchgate.net X-ray crystallography studies on Schiff bases derived from analogous hydroxyaryl aldehydes reveal that the planar configuration of the molecule is often stabilized by an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen. mdpi.commjcce.org.mk

The iodine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base. This interaction can be a powerful tool in directing the assembly of molecules in the solid state to form specific supramolecular architectures.

The coordination of Schiff bases derived from substituted salicylaldehydes with various metal ions, such as copper(II) and molybdenum(VI), has been extensively studied. mdpi.comresearchgate.net These studies show that the resulting complexes can adopt various geometries, such as distorted octahedral or square planar, depending on the metal ion and the stoichiometry of the ligand. mdpi.comresearchgate.net For instance, copper(II) complexes with Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) have been synthesized and characterized, revealing that the copper atoms can display a distorted octahedral coordination. mdpi.comnih.gov Similarly, dioxomolybdenum(VI) complexes with tridentate Schiff base ligands adopt an octahedral environment with a cis-oxo configuration. researchgate.net

Table 1: Coordination Behavior of Schiff Bases Derived from Substituted Salicylaldehydes

| Metal Ion | Ligand Type | Typical Coordination Geometry | Key Interactions |

| Copper(II) | Bidentate Schiff Base | Distorted Octahedral, Square Planar | Coordination via phenolic oxygen and azomethine nitrogen |

| Molybdenum(VI) | Tridentate Schiff Base | Octahedral (cis-oxo) | Coordination via phenolic oxygen, imine nitrogen, and another donor atom |

This table summarizes the general coordination behavior observed for Schiff bases derived from salicylaldehyde and its analogs with different metal ions.

Development of Dyes and Pigments

This compound and its derivatives have found significant application in the development of organic dyes, particularly for use in dye-sensitized solar cells (DSSCs). The molecular structure of these compounds, featuring electron-donating (hydroxyl) and electron-withdrawing (aldehyde) groups, along with a site for further functionalization (the iodo group), makes them attractive precursors for creating sophisticated dye molecules with tailored photophysical and electrochemical properties.

In the design of dyes for DSSCs, a common strategy is to create a donor-π-acceptor (D-π-A) structure. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a crucial step for efficient electron injection into the semiconductor material (typically TiO2) of the solar cell. This compound can serve as a key intermediate in the synthesis of such dyes. The iodine atom is particularly useful as it allows for the introduction of various π-conjugated systems and donor moieties through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling.

For example, patent literature describes the synthesis of solar cell dyes where 3-hydroxy-4-iodobenzaldehyde (B145161) is used as a starting material. In these syntheses, the iodo group is reacted with a terminal alkyne bearing a donor group (like a triphenylamine (B166846) derivative) via a Sonogashira coupling reaction. The aldehyde functionality can then be further modified to create the acceptor part of the dye, which anchors the molecule to the TiO2 surface.

The design of these dyes often aims to enhance their light-harvesting capabilities, particularly in the near-infrared (NIR) region, and to optimize their energy levels for efficient charge transfer and regeneration. The structural modifications enabled by starting with iodinated benzaldehydes are critical for fine-tuning these properties.

Catalytic Applications

The reactivity of the functional groups present in this compound also lends itself to applications in catalysis, both as a substrate in metal-catalyzed reactions and potentially in the field of organocatalysis.

Use in Metal-Catalyzed Reactions

The carbon-iodine bond in this compound is a key feature that allows its participation in a variety of metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for reactions such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in modern organic synthesis. These reactions are typically catalyzed by palladium complexes.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This compound can be coupled with various alkynes to introduce an alkynyl moiety, which can then be used to extend the π-conjugation of the molecule or to introduce other functional groups. This is a common strategy in the synthesis of materials for organic electronics, including the aforementioned dyes for DSSCs.

Heck Coupling: In the Heck reaction, an alkene is coupled with an aryl or vinyl halide. This allows for the introduction of a vinyl group onto the benzaldehyde (B42025) core, providing a route to stilbene (B7821643) derivatives and other conjugated systems.

Suzuki Coupling: This reaction couples an organoboron compound with an aryl or vinyl halide. This compound can be reacted with various boronic acids or esters to form biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.

The presence of the hydroxyl and aldehyde groups can influence the reactivity and outcome of these coupling reactions, and in some cases, may require protection prior to the coupling step.

Table 2: Metal-Catalyzed Reactions Utilizing Iodobenzaldehydes

| Reaction Name | Catalyst | Reactant with Iodobenzaldehyde | Product Type |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | Aryl-alkyne |

| Heck Coupling | Palladium | Alkene | Aryl-alkene (Stilbene derivative) |

| Suzuki Coupling | Palladium | Organoboron Compound | Biaryl |

This table provides an overview of common palladium-catalyzed cross-coupling reactions where iodobenzaldehydes can be used as substrates.

Role in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Aldehydes are common substrates in many organocatalytic reactions, such as the aldol (B89426) and Michael additions, often activated through the formation of an enamine intermediate with a chiral amine catalyst like proline. nih.govresearchgate.net

While specific studies focusing on this compound as a primary substrate in organocatalytic reactions are not extensively documented, its structural features suggest its potential applicability. The aldehyde group can participate in reactions catalyzed by chiral secondary amines to form β-hydroxy carbonyl compounds (in aldol reactions) or γ-carbonyl compounds (in Michael additions) with high enantioselectivity. rsc.org

For instance, the use of 4-iodobenzaldehyde has been reported in stereoconvergent Henry (nitroaldol) reactions, which are catalyzed by an organic base. acs.org This demonstrates that the iodo-substituent is tolerated in such transformations. The hydroxyl group in the ortho position of this compound could potentially influence the stereochemical outcome of organocatalytic reactions through hydrogen bonding interactions with the catalyst or other reactants.

Furthermore, N-Heterocyclic Carbenes (NHCs) are a class of organocatalysts that can mediate a variety of transformations of aldehydes. mdpi.com The "umpolung" (reversal of polarity) of the aldehyde carbonyl group by NHCs allows for reactions that are not accessible through traditional methods. This compound could serve as a substrate in NHC-catalyzed reactions, such as benzoin (B196080) condensation or the formation of esters and amides.

Biological and Medicinal Chemistry Research Applications

Intermediate in Pharmaceutical Synthesis

As a foundational chemical building block, 2-hydroxy-4-iodobenzaldehyde plays a role in the synthesis of various pharmacological agents. cymitquimica.com Its utility is particularly noted in the creation of complex molecules targeting significant disease pathways.

A key application of this compound is in the preparation of components for anti-B7-H3 antibody-drug conjugates (ADCs). cymitquimica.comchembk.comchembk.com B7-H3 is a protein overexpressed on the surface of various cancer cells, making it a prime target for targeted cancer therapies. nih.gov ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. google.com this compound can be used as a starting material for synthesizing linker-payload systems that are then attached to an antibody directed at the B7-H3 antigen. mdpi.com Though B7-H3 expression is a necessary factor, it is not solely sufficient for the effectiveness of B7-H3-PBD-ADC treatments. nih.gov

The chemical reactivity of this compound makes it a valuable precursor in the synthesis of novel compounds investigated for their potential in treating cancer and inflammatory diseases. cymitquimica.com For instance, it has been used as a starting material in the synthesis of resveratrol (B1683913) analogs, which have been studied for their effects on breast cancer cells. mdpi.com Additionally, derivatives of iodobenzaldehydes have been incorporated into novel pyrrolopyrimidine structures, which have shown anti-inflammatory properties. researchgate.net

Investigation of Potential Biological Activities

Research has extended to exploring the inherent biological properties of compounds derived from this compound and its isomers.

Derivatives of hydroxy-iodobenzaldehydes have been investigated for their anti-inflammatory potential. For example, homoisoflavonoid derivatives of 2-iodobenzaldehyde (B48337) have demonstrated the ability to inhibit swelling in pre-clinical models of inflammation. asianpubs.org The anti-inflammatory activity of such compounds has been evaluated using in vitro methods like the protein denaturation assay, where they have shown significant inhibitory effects. asianpubs.org Other related structures, such as 2,4-dihydroxybenzaldehyde, have also exhibited anti-inflammatory and anti-nociceptive activities. biomolther.org

The antimicrobial effects of halogenated phenolic compounds are a subject of ongoing research. smolecule.com While direct studies on this compound are limited, related iodinated and hydroxylated benzaldehyde (B42025) derivatives have been synthesized and evaluated for their antimicrobial activity against various pathogens. asianpubs.org For example, novel hydrazone derivatives incorporating an iodobenzaldehyde moiety have been synthesized and assessed for their antibacterial and antifungal activities. orientjchem.org

Biological Studies of Enzyme Activity and Cellular Processes

The structural features of this compound and its derivatives make them useful tools for studying biological systems. For instance, certain halogenated compounds are known to interact with and potentially inhibit enzymes like cytochrome P450, which are critical in drug metabolism. smolecule.com Furthermore, the synthesis of purine (B94841) nucleoside phosphorylase (PNP) inhibitors, which have applications in immunology and cancer therapy, has involved the use of hydroxylated iodobenzaldehyde isomers as starting materials. acs.org The challenges in the synthesis of these complex inhibitors highlight the utility and reactivity of the iodinated phenolic aldehyde scaffold. acs.org

Development of Chemical Probes and Tags

This compound serves as a versatile precursor in the development of sophisticated chemical probes and tags for biological and medicinal chemistry research. Its inherent functionalities—the reactive aldehyde group, the phenolic hydroxyl group, and the iodine atom which can be substituted or used for radiolabeling—allow for its incorporation into a variety of molecular architectures designed for detection, imaging, and labeling of biomolecules and biological processes.

One notable application is in the synthesis of fluorescent probes. The structural backbone of this compound can be elaborated to construct molecules with desirable photophysical properties. For instance, it has been utilized as a key starting material in the multi-step synthesis of a two-photon fluorescent probe, DMPCA, designed for the detection of bisulfite anions in aqueous solution and within living cells. sci-hub.se The synthesis involves the initial protection of the hydroxyl group of this compound via reaction with propionic anhydride, followed by a series of reactions to build a coumarin-based fluorophore. sci-hub.se This probe exhibits a significant fluorescence enhancement upon reaction with bisulfite, demonstrating the utility of the parent compound in creating sensitive detection tools. sci-hub.se

The aldehyde functionality of this compound is particularly useful for conjugation to molecules containing primary amines, such as peptides or amino-modified oligonucleotides, through reductive amination. This reaction forms a stable secondary amine linkage, effectively tagging the target molecule. Furthermore, the iodine atom on the aromatic ring provides a site for introducing radiolabels, such as isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), through well-established radioiodination techniques. This enables the creation of radiotracers for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). Research has shown the use of 4-hydroxy-3-iodobenzaldehyde, a positional isomer, as a precursor for the synthesis of radioiodinated porphyrin derivatives for cancer theranostics. nih.gov These derivatives have shown high accumulation in tumor tissues, highlighting the potential of iodinated benzaldehyde scaffolds in developing targeted diagnostic and therapeutic agents. nih.gov

Additionally, the salicylaldehyde (B1680747) moiety (2-hydroxybenzaldehyde) is a well-known chelating agent for various metal ions. The iodo-substituted version can be used to synthesize more complex ligands. For example, 5-iodosalicylaldehyde has been used to create molecular rods terminated with salicylaldehyde groups, which were then incorporated into DNA four-helix bundles to control the formation of dimers through metal-salen complexation. nih.gov This demonstrates the role of such compounds in constructing intricate supramolecular structures for nanoscience applications.

Table 1: Properties of a Fluorescent Probe Derived from this compound

| Property | Value | Reference |

| Probe Name | DMPCA | sci-hub.se |

| Analyte | Bisulfite Anion (HSO₃⁻) | sci-hub.se |

| Detection Mechanism | Twisted Intramolecular Charge Transfer (TICT) | sci-hub.se |

| Excitation Wavelength (Two-Photon) | 700 nm | sci-hub.se |

| Fluorescence Enhancement | ~65-fold | sci-hub.se |

| Application | Detection of bisulfite in water and living cells | sci-hub.se |

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways for 2-Hydroxy-4-iodobenzaldehyde

While established methods for synthesizing this compound exist, ongoing research aims to develop more efficient, cost-effective, and environmentally benign pathways. The synthesis of specific regioisomers of hydroxy iodobenzaldehydes can be challenging, often requiring multi-step procedures with protection and deprotection steps. acs.org

Future research is focused on several innovative strategies:

Ortho-Lithiation and Directed Iodination: The synthesis of the 2-hydroxy isomer can be achieved through a sequence involving protection of the aldehyde and hydroxyl groups, followed by ortho-lithiation and subsequent iodination. acs.org For instance, a published route for a regioisomer involves protecting 2-methoxybenzaldehyde, followed by ortho-lithiation with tert-butyllithium, reaction with 1,2-diiodoethane, and final demethylation using boron tribromide (BBr₃) to yield the desired hydroxybenzaldehyde. acs.orgnih.gov Refining these directed metalation strategies could improve yields and regioselectivity.